molecular formula C22H20N2O2 B317875 N-{2-[(dimethylamino)carbonyl]phenyl}[1,1'-biphenyl]-4-carboxamide

N-{2-[(dimethylamino)carbonyl]phenyl}[1,1'-biphenyl]-4-carboxamide

Cat. No.: B317875
M. Wt: 344.4 g/mol
InChI Key: VEAZUSZHBPXWPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(dimethylamino)carbonyl]phenyl}[1,1'-biphenyl]-4-carboxamide is a chemical compound that belongs to the class of carboxamides. This compound is characterized by the presence of a biphenyl structure with a carboxamide group attached to one of the phenyl rings and a dimethylcarbamoyl group attached to the other phenyl ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(dimethylamino)carbonyl]phenyl}[1,1'-biphenyl]-4-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of biphenyl-4-carboxylic acid with 2-(dimethylcarbamoyl)aniline in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(dimethylamino)carbonyl]phenyl}[1,1'-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylcarbamoyl group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{2-[(dimethylamino)carbonyl]phenyl}[1,1'-biphenyl]-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-{2-[(dimethylamino)carbonyl]phenyl}[1,1'-biphenyl]-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide
  • N-(phenylcarbamoyl)benzenesulfonamide

Uniqueness

N-{2-[(dimethylamino)carbonyl]phenyl}[1,1'-biphenyl]-4-carboxamide is unique due to its specific structural features, such as the presence of both a biphenyl and a dimethylcarbamoyl group

Properties

Molecular Formula

C22H20N2O2

Molecular Weight

344.4 g/mol

IUPAC Name

N,N-dimethyl-2-[(4-phenylbenzoyl)amino]benzamide

InChI

InChI=1S/C22H20N2O2/c1-24(2)22(26)19-10-6-7-11-20(19)23-21(25)18-14-12-17(13-15-18)16-8-4-3-5-9-16/h3-15H,1-2H3,(H,23,25)

InChI Key

VEAZUSZHBPXWPU-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

CN(C)C(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

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